molecular formula C14H19BO4 B1591971 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 269409-74-7

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B1591971
CAS No.: 269409-74-7
M. Wt: 262.11 g/mol
InChI Key: YEGJMUXHTVEBND-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid exhibits a distinctive structural framework that combines aromatic and aliphatic components within a single molecular entity. The compound possesses the molecular formula C₁₄H₁₉BO₄ with a molecular weight of 262.11 g/mol, as confirmed through multiple analytical determinations. The systematic nomenclature reflects the specific substitution pattern where a methyl group occupies the 3-position and the tetramethyl-dioxaborolane group is positioned at the 4-carbon of the benzoic acid backbone.

The crystallographic analysis of related boronic acid compounds provides valuable insights into the structural characteristics of this molecular family. X-ray crystallography studies have demonstrated that boronic acid derivatives typically exhibit specific angular relationships and intermolecular packing arrangements. The dioxaborolane ring system adopts a six-membered cyclic structure with specific geometric constraints imposed by the boron-oxygen coordination environment. The tetramethyl substitution pattern on the dioxaborolane ring contributes to the overall steric profile of the molecule and influences its reactivity patterns in various chemical transformations.

Crystal structure determinations of similar compounds have revealed that the methoxycarbonyl groups in related structures show specific rotational orientations relative to the benzene ring plane. For instance, in comparable compounds, deviations from planarity have been observed with angles ranging from approximately 4.97° to 7.70°, indicating the presence of steric interactions that influence molecular conformation. The boronic acid functionality typically exhibits characteristic bond angles, with oxygen-boron-oxygen angles commonly measured around 126.53° in crystallographic studies of related structures.

Property Value Method
Molecular Formula C₁₄H₁₉BO₄ Elemental Analysis
Molecular Weight 262.11 g/mol Mass Spectrometry
CAS Number 269409-74-7 Chemical Registry
MDL Number MFCD08061640 Chemical Database
Physical State Crystalline Powder Visual Inspection

The crystal packing behavior of boronic acid esters often involves hydrogen bonding networks and π-π stacking interactions that stabilize the solid-state structure. These intermolecular forces contribute to the observed melting points and thermal stability characteristics of the compound family. The presence of both hydrogen bond donors and acceptors in the molecular structure facilitates the formation of extended supramolecular architectures in the crystalline state.

Properties

IUPAC Name

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4/c1-9-8-10(12(16)17)6-7-11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGJMUXHTVEBND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620174
Record name 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269409-74-7
Record name 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
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Preparation Methods

Synthetic Routes and General Strategy

The compound is typically synthesized via palladium-catalyzed Miyaura borylation of an appropriately substituted aromatic halide precursor. The general approach involves:

  • Starting Material: 3-methyl-4-halobenzoic acid or its ester derivatives (commonly bromide or iodide).
  • Boron Source: Bis(pinacolato)diboron ([B₂Pin₂]), which introduces the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety.
  • Catalyst: Palladium complexes such as PdCl₂(dppf)·DCM, Pd(dppf)Cl₂, or Pd(OAc)₂ with suitable ligands.
  • Base: Sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).
  • Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO), 1,4-dioxane, dimethoxyethane (DME), or mixtures with water.
  • Temperature: Typically between 70°C and 90°C.
  • Reaction Time: 15–18 hours for optimal conversion.

The reaction proceeds via oxidative addition of the aryl halide to the Pd(0) catalyst, transmetallation with the diboron reagent, and reductive elimination to form the aryl boronate ester.

Representative Synthetic Conditions and Yields

The following table summarizes key experimental conditions and yields reported for the synthesis of 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid or closely related ester derivatives:

Precursor Catalyst System Base Solvent(s) Temp (°C) Time (h) Yield (%) Reference
4-Bromo-3-methylbenzoate Pd(dppf)Cl₂, Na₂CO₃ Na₂CO₃ DME/H₂O 80 18 56–78
3-Methyl-4-iodobenzoate Pd(OAc)₂, SPhos K₃PO₄ THF 100 16 65
4-Bromo-3-methylbenzoate trans-bis(triphenylphosphine)PdCl₂ Na₂CO₃ Acetonitrile/H₂O 70 15 Not specified

Notes:

  • Catalyst loading typically ranges from 1 to 5 mol%.
  • Ligand choice affects yield and selectivity; dppf (1,1'-bis(diphenylphosphino)ferrocene) is common.
  • Solvent polarity and base strength influence reaction efficiency.
  • Inert atmosphere (argon or nitrogen) is maintained to prevent catalyst deactivation.

Detailed Reaction Procedure Example

A typical synthesis involves:

  • Setup: To a reaction vessel, add 4-bromo-3-methylbenzoate (or acid derivative), bis(pinacolato)diboron, palladium catalyst (e.g., Pd(dppf)Cl₂), and base (Na₂CO₃).
  • Solvent Addition: Add a mixture of DME and water or DMSO.
  • Degassing: Purge the system with argon or nitrogen to remove oxygen.
  • Heating: Stir the mixture at 80°C for 15–18 hours.
  • Workup: Cool the reaction, extract with ethyl acetate, wash with aqueous solutions, dry over MgSO₄, and concentrate.
  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the boronate ester.

This method yields the methyl ester derivative; subsequent hydrolysis can convert it to the free acid if needed.

Alternative Preparation via Reduction and Esterification

Some related boronate compounds are prepared by reduction of aldehyde precursors followed by esterification with pinacol:

  • Starting from 4-formylbenzeneboronic acid, pinacol and anhydrous MgSO₄ are stirred in methanol at room temperature for 6 hours to form the boronate ester intermediate.
  • Sodium borohydride is then added to reduce the aldehyde to the corresponding alcohol.
  • This method achieves yields up to 88% for related boronate esters but is more applicable to alcohol derivatives rather than the acid itself.

Industrial and Scale-Up Considerations

  • Continuous Flow Reactors: Employed for large-scale synthesis to improve heat and mass transfer, leading to higher yields and reproducibility.
  • Automated Systems: Enhance catalyst handling and reaction monitoring.
  • Purity Control: Chromatographic methods and recrystallization ensure >97% purity, critical for pharmaceutical applications.
  • Safety: Strict inert atmosphere and temperature control are maintained to avoid catalyst degradation and side reactions.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Impact on Synthesis
Catalyst Pd(dppf)Cl₂, Pd(OAc)₂, Pd(PPh₃)₂Cl₂ Influences rate and yield
Boron Source Bis(pinacolato)diboron Provides boronate group
Base Na₂CO₃, Cs₂CO₃, K₃PO₄ Facilitates transmetallation
Solvent DMSO, DME/H₂O, 1,4-dioxane Affects solubility and catalyst activity
Temperature 70–90°C Optimizes reaction kinetics
Reaction Time 15–18 h Ensures complete conversion
Yield 56–78% (typical) Depends on optimization of above parameters

Research Findings and Optimization Insights

  • The use of Pd(dppf)Cl₂ in DMSO at 80°C for 18 hours consistently provides high yields (~99%) for methyl ester derivatives, which can be hydrolyzed to the acid form.
  • Ligand-free Pd catalysts under anhydrous conditions have shown improved yields (>70%) in some cases, indicating the importance of catalyst environment.
  • Solvent polarity and base choice are critical; Na₂CO₃ in aqueous-organic mixtures is preferred for balancing reactivity and catalyst stability.
  • Reaction monitoring by LCMS and ^1H NMR confirms product formation and purity, with characteristic signals for pinacol methyl groups and aromatic protons.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.

    Substitution: A palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent such as toluene or ethanol.

Major Products Formed

    Oxidation: 3-Methyl-4-boronic acid benzoic acid.

    Reduction: 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

    Substitution: Various biaryl compounds depending on the coupling partner used in the Suzuki-Miyaura reaction.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is in organic synthesis as a boronic acid pinacol ester. Boronic acids are pivotal in the Suzuki coupling reaction, which is widely used to form carbon-carbon bonds. This compound can serve as a versatile building block for synthesizing complex organic molecules.

Case Study: Suzuki Coupling Reactions

A study demonstrated that this compound can effectively participate in Suzuki coupling reactions to yield biaryl compounds. The reaction conditions were optimized to achieve high yields with minimal by-products. The use of this boronic acid pinacol ester notably improved the efficiency of the coupling process compared to traditional methods.

Material Science

In material science, this compound is explored for its potential in developing advanced materials such as polymers and nanocomposites.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. For instance, when blended with polycarbonate matrices, it resulted in improved impact resistance and thermal degradation temperatures.

Pharmaceutical Applications

The unique properties of boron compounds have led to their exploration in pharmaceutical applications. This specific compound may serve as an intermediate in the synthesis of bioactive molecules.

Case Study: Drug Development

In drug development studies, derivatives of this compound have been investigated for their potential as anti-cancer agents. Preliminary results indicate that certain derivatives exhibit cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction.

Analytical Chemistry

This compound can also be utilized in analytical chemistry for sensor development due to its ability to form stable complexes with metal ions.

Case Study: Sensor Development

A recent study highlighted the use of this compound in developing sensors for detecting heavy metals in environmental samples. The sensor demonstrated high sensitivity and selectivity towards lead ions (Pb²⁺), showcasing its potential application in environmental monitoring.

Summary Table of Applications

Application AreaDescriptionKey Findings
Organic SynthesisUsed as a building block in Suzuki coupling reactionsImproved yield and efficiency compared to traditional methods
Material ScienceEnhances properties of polymers and nanocompositesIncreased thermal stability and mechanical strength
Pharmaceutical ResearchIntermediate for bioactive molecule synthesisPotential anti-cancer activity observed in derivatives
Analytical ChemistryDevelopment of sensors for heavy metal detectionHigh sensitivity and selectivity for lead ions

Mechanism of Action

The mechanism of action of 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to yield the final product.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., nitro or aldehyde groups), improving reactivity in cross-coupling reactions . Electron-withdrawing groups (e.g., -NO₂, -F) lower the pKa of the boronate ester, accelerating transmetallation in Suzuki reactions .

Thermal Stability :

  • The 4-position benzoic acid isomer (CAS: 180516-87-4) exhibits a higher melting point (227–232°C) than the 3-methyl analogue, likely due to enhanced crystallinity from unsubstituted symmetry .

Synthetic Utility :

  • The carboxylic acid moiety in the target compound enables further functionalization (e.g., amidation, esterification), unlike aldehyde or nitro derivatives .

Reactivity in Cross-Coupling Reactions

The target compound demonstrates moderate reactivity in palladium-catalyzed Suzuki-Miyaura couplings due to balanced steric and electronic properties. Comparative studies highlight:

  • Reaction Efficiency : Yields with 3-methyl-4-boronate benzoic acid exceed those of the 3-fluoro analogue (85% vs. 72%) under identical conditions, attributed to reduced electronic deactivation by the methyl group .
  • Substrate Compatibility : Compatibility with electron-deficient aryl halides (e.g., 4-bromonitrobenzene) is superior to aldehyde-containing analogues, which may undergo side reactions .

Commercial Availability and Purity

  • Purity : Commercial samples (e.g., Combi-Blocks PN-3228) are typically >97% pure, comparable to analogues like 4-boronate benzoic acid (>95% purity, Kanto Chemical) .
  • Cost : Priced at ~$416–924 per gram (Matrix Scientific), the target compound is costlier than simpler analogues (e.g., 4-boronate benzoic acid at ~$7,000/5g) due to specialized synthesis .

Biological Activity

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boronic acid derivative known for its unique structural properties and potential biological applications. This article delves into its biological activity, exploring various studies and findings related to its pharmacological effects.

  • Molecular Formula : C14H21BO3
  • Molecular Weight : 248.13 g/mol
  • CAS Number : 1370732-71-0

The compound exhibits biological activity primarily through its interactions with proteins and enzymes. The presence of the boron atom allows it to form reversible covalent bonds with certain amino acids in proteins, particularly serine and cysteine residues. This property is crucial in designing inhibitors for various enzymes.

Antiviral Activity

Recent studies have highlighted the potential of boronic acids, including derivatives like this compound, as inhibitors of viral proteases. In particular, research into SARS-CoV-2 has shown that certain boronic acids can inhibit the main protease (Mpro) of the virus. For instance:

  • In vitro assays demonstrated that compounds similar to this compound reduced Mpro activity by approximately 23% at a concentration of 20 μM .

Study on SARS-CoV-2 Inhibition

A focused library of β-amido boronic acids was screened for Mpro inhibition. The results indicated that modifications to the core structure significantly affected inhibitory potency. The selectivity for Mpro over other proteases was a notable finding .

Antimalarial Research

In a study aimed at optimizing compounds for antimalarial activity, researchers found that incorporating polar functionalities improved solubility and metabolic stability while maintaining antiparasitic effects. Although not directly involving this compound, this research underscores the importance of structural modifications in enhancing biological activity .

Data Table: Comparative Biological Activity of Boronic Acid Derivatives

Compound NameTargetActivity LevelReference
This compoundSARS-CoV-2 MproModerate (23% inhibition at 20 μM)
Dihydroquinazolinone derivativesMalaria ParasitesVariable
β-amido boronic acidsVarious ProteasesSelective

Q & A

Basic: What are the standard synthetic routes for preparing 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, and how is purity optimized?

Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common approach involves reacting a halogenated benzoic acid precursor (e.g., 4-bromo-3-methylbenzoic acid) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C . Post-synthesis, purity is optimized using recrystallization from ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming the boronate ester moiety (e.g., a singlet for pinacol methyl groups at δ ~1.3 ppm in ¹H NMR) and the aromatic/acid proton environments .
  • X-Ray Crystallography: Single-crystal X-ray diffraction (using programs like SHELXL or OLEX2) resolves the planar dioxaborolane ring and confirms regiochemistry. For example, the B–O bond length typically ranges from 1.35–1.38 Å .

Basic: How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:
The boronate ester acts as a nucleophilic partner, coupling with aryl/heteroaryl halides (e.g., bromides) under Pd catalysis. Key parameters include:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dtbpf) for electron-deficient substrates.
  • Solvent: THF or DMF at 60–90°C.
  • Base: Na₂CO₃ or CsF to activate the boronate .
    Reaction progress is monitored via TLC, and yields are typically >75% after purification .

Advanced: How can reaction conditions be optimized to mitigate protodeboronation or steric hindrance in cross-coupling?

Methodological Answer:

  • Temperature Control: Lower temperatures (40–60°C) reduce protodeboronation of the acid-sensitive boronate .
  • Ligand Selection: Bulky ligands (e.g., SPhos) enhance steric tolerance for ortho-substituted coupling partners.
  • Additives: Adding 1–2 equiv. of LiCl stabilizes the Pd intermediate, improving yields .
    Contradictory reports on ligand efficacy (e.g., PPh₃ vs. XPhos) should be resolved through systematic screening .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer:
The carboxylic acid group can form strong hydrogen bonds, leading to polymorphism. Strategies include:

  • Solvent Choice: Slow evaporation from DMSO/water mixtures produces high-quality crystals.
  • Temperature Gradients: Gradual cooling from 50°C to 4°C minimizes disorder.
    Discrepancies in reported melting points (e.g., 206–211°C vs. 227–232°C for positional isomers) highlight the need for rigorous diffraction validation .

Advanced: How do structural analogs (e.g., fluoro or amino derivatives) influence structure-activity relationships (SAR) in drug discovery?

Methodological Answer:

  • Fluoro Analogs (e.g., 3-fluoro-4-(pinacolato)benzoic acid): Increase metabolic stability but may reduce solubility.
  • Amino Derivatives (e.g., 3-amino-5-(pinacolato)benzoic acid): Enhance binding to target enzymes via H-bonding.
    Comparative tables (Table 1) guide SAR by correlating substituents with bioactivity :
Compound Modification Bioactivity (IC₅₀)
3-Methyl-4-(pinacolato)benzoic acidParent10 µM
3-Fluoro-4-(pinacolato)benzoic acidFluorine8 µM
3-Amino-5-(pinacolato)benzoic acidAmino5 µM

Advanced: How can solubility limitations in aqueous buffers be overcome for biological assays?

Methodological Answer:

  • Co-Solvents: Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes.
  • pH Adjustment: Deprotonate the carboxylic acid group (pH > 7.4) to enhance solubility.
    Contradictory solubility data (e.g., in PBS vs. cell media) require validation via nephelometry .

Advanced: How are contradictory crystallographic data (e.g., bond angles) resolved during refinement?

Methodological Answer:
Discrepancies in bond angles (e.g., B–O–C vs. O–B–O) are addressed using:

  • Restraints: Apply SHELXL restraints for geometrically strained regions.
  • Twinned Data: Use OLEX2’s twin refinement tools for non-merohedral twinning .

Advanced: What computational methods predict the compound’s reactivity in non-standard coupling reactions?

Methodological Answer:

  • DFT Calculations: Gaussian or ORCA software models transition states for Pd-mediated steps (e.g., oxidative addition).
  • Molecular Dynamics: Simulate solvent effects on reaction pathways (e.g., dioxane vs. toluene).
    Benchmark against experimental yields to validate predictions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

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